Sniper(abl)-020

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

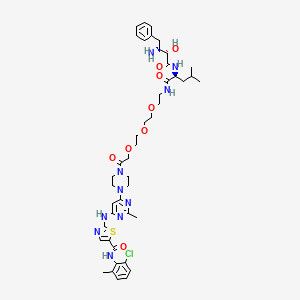

2D Structure

Properties

IUPAC Name |

2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59ClN10O8S/c1-28(2)23-34(51-43(60)40(57)33(46)24-31-10-6-5-7-11-31)41(58)47-13-18-61-19-20-62-21-22-63-27-38(56)55-16-14-54(15-17-55)37-25-36(49-30(4)50-37)52-44-48-26-35(64-44)42(59)53-39-29(3)9-8-12-32(39)45/h5-12,25-26,28,33-34,40,57H,13-24,27,46H2,1-4H3,(H,47,58)(H,51,60)(H,53,59)(H,48,49,50,52)/t33-,34+,40+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNXYOVXFJJJHD-OCIHUODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59ClN10O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of IAP Ligands in the Function of SNIPER(ABL)-020: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and function of SNIPER(ABL)-020, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. A central focus is placed on the critical role of the integrated Inhibitor of Apoptosis Protein (IAP) ligand in mediating the degradation of BCR-ABL. This document details the underlying signaling pathways, experimental methodologies for evaluation, and quantitative data on the activity of related compounds.

Introduction to SNIPER Technology

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent an innovative therapeutic modality designed to eliminate pathogenic proteins through the ubiquitin-proteasome system.[1] SNIPERs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Unlike some other proteolysis-targeting chimeras (PROTACs) that utilize E3 ligases such as VHL or Cereblon, SNIPERs specifically hijack IAP E3 ligases, such as cIAP1 and XIAP.[2][3] This targeted recruitment leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. A unique feature of SNIPERs is their ability to concurrently induce the degradation of both the target protein and the recruited IAPs, which can be particularly advantageous in oncology, as IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance.[2][4]

This compound is a rationally designed SNIPER that induces the degradation of the BCR-ABL protein, a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[3][5][6][7][8] This molecule is a conjugate of the ABL kinase inhibitor Dasatinib and the IAP ligand Bestatin.[3][5][6][7][8]

The Core Mechanism: Role of the IAP Ligand in this compound

The function of this compound is critically dependent on its IAP ligand, Bestatin. Bestatin is an aminopeptidase inhibitor that has been shown to bind to the BIR3 domain of cIAP1, promoting its autoubiquitination and degradation.[9] In the context of this compound, the Bestatin moiety serves as the recruiting element for IAP E3 ligases.

The mechanism unfolds as follows:

-

Ternary Complex Formation: this compound, through its two distinct ligands, simultaneously binds to the BCR-ABL protein (via the Dasatinib moiety) and an IAP E3 ligase, such as cIAP1 (via the Bestatin moiety). This brings the E3 ligase into close proximity with the target protein, forming a ternary complex.

-

Ubiquitination of BCR-ABL: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, thereby eliminating the oncogenic driver of CML.

-

IAP Degradation: Concurrently, the binding of the Bestatin component of this compound to cIAP1 can induce its autoubiquitination and subsequent degradation, a characteristic feature of many SNIPER molecules.[2][3]

Figure 1. Mechanism of Action of this compound.

Quantitative Data

The development of this compound was part of a broader study to optimize the degradation of BCR-ABL by conjugating various ABL kinase inhibitors with different IAP ligands. The efficacy of these compounds is typically quantified by their half-maximal degradation concentration (DC50). The following table summarizes the DC50 values for a selection of SNIPER(ABL) compounds described by Shibata N, et al., which highlights the impact of different ABL inhibitors and IAP ligands on degradation potency.

| Compound ID | ABL Inhibitor | IAP Ligand | DC50 (µM) |

| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 |

| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |

| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 |

Data sourced from MedChemExpress product pages citing Shibata N, et al. Cancer Sci. 2017.[7] Note: The specific DC50 value for this compound (Dasatinib-Bestatin) was not available in the reviewed literature abstracts.

Experimental Protocols

The following are generalized protocols for the key experiments required to evaluate the function of this compound. These are based on standard laboratory procedures and the methodologies implied in the literature.

Disclaimer: These protocols are representative. The specific concentrations, incubation times, and reagents used in the original studies by Shibata et al. may vary and were not available in the public domain at the time of this writing.

Cell Culture and Compound Treatment

-

Cell Line: K562 cells, a human chronic myeloid leukemia cell line that endogenously expresses the BCR-ABL fusion protein, are commonly used.

-

Culture Conditions: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Seed K562 cells in appropriate culture plates. Once the cells reach the desired density, treat them with varying concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 6, 12, or 24 hours).

Western Blotting for Protein Degradation

This protocol is used to visualize and quantify the reduction in BCR-ABL protein levels following treatment with this compound.

Figure 2. Experimental Workflow for Western Blot Analysis.

-

Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ABL, cIAP1, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the levels of BCR-ABL and cIAP1 to the loading control to determine the extent of protein degradation.

Conclusion

The IAP ligand Bestatin is an indispensable component of this compound, serving as the critical link to the cellular degradation machinery. By effectively recruiting IAP E3 ligases to the neosubstrate BCR-ABL, the Bestatin moiety initiates a cascade of ubiquitination and proteasomal degradation, leading to the elimination of the oncogenic protein. The modular design of SNIPERs, allowing for the combination of different POI ligands and IAP ligands, provides a versatile platform for developing novel therapeutics against a wide range of challenging drug targets. The data on related compounds suggest that the choice of both the target ligand and the IAP ligand significantly influences the degradation potency. Further investigation into the precise structural and thermodynamic characteristics of the ternary complex formed by this compound, BCR-ABL, and IAPs will be crucial for the rational design of next-generation protein degraders with enhanced efficacy and selectivity.

References

- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. xcessbio.com [xcessbio.com]

- 9. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Specificity of Sniper(abl)-020 for BCR-ABL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sniper(abl)-020, a novel protein degrader targeting the oncogenic fusion protein BCR-ABL, a key driver of chronic myeloid leukemia (CML). This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that leverages the cell's natural protein disposal system to eliminate BCR-ABL. This document details the specificity, mechanism of action, and experimental validation of this compound, offering valuable insights for researchers in oncology and drug development.

Introduction to this compound

This compound is a heterobifunctional molecule that conjugates the potent ABL kinase inhibitor Dasatinib with Bestatin, a ligand for the inhibitor of apoptosis proteins (IAPs).[1][2][3] This unique construction allows this compound to act as a molecular bridge, bringing BCR-ABL into proximity with the IAP E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][4] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound aims to eliminate the entire BCR-ABL protein, potentially offering a more profound and durable therapeutic effect.

Mechanism of Action

The mechanism of action of this compound involves the hijacking of the cellular ubiquitin-proteasome system. The Dasatinib moiety of this compound binds to the kinase domain of BCR-ABL, while the Bestatin moiety recruits an IAP E3 ligase, such as cIAP1 or XIAP.[1] This ternary complex formation facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the BCR-ABL protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the BCR-ABL protein.

Caption: Mechanism of this compound-mediated BCR-ABL degradation.

Data Presentation: Specificity and Potency

While specific kinase selectivity profiling data for this compound is not publicly available, data for a closely related and potent analogue, SNIPER(ABL)-39 , which also conjugates Dasatinib but with an LCL161 derivative as the IAP ligand, provides valuable insights.[1] It is important to note that the selectivity profile of a PROTAC can differ from its parent inhibitor.

Table 1: In Vitro Activity of SNIPER(ABL)-39 [1]

| Target | Assay | Value |

| BCR-ABL | Degradation (DC50) in K562 cells | ~10 nM |

| BCR-ABL positive CML cells | Growth Inhibition (IC50) | ~10 nM |

| cIAP1 | Binding (IC50) | 10 nM |

| cIAP2 | Binding (IC50) | 12 nM |

| XIAP | Binding (IC50) | 50 nM |

The parent molecule, Dasatinib, is a multi-kinase inhibitor. Its activity profile is provided below for context. The conjugation of Dasatinib to an IAP ligand and linker in this compound may alter this profile, potentially increasing specificity for degradation over pure inhibition.

Table 2: Kinase Inhibitory Profile of Dasatinib (Representative Targets)

| Kinase | IC50 (nM) |

| ABL | 0.6 |

| SRC | 0.8 |

| LCK | 1.1 |

| YES | 1.1 |

| FYN | 1.6 |

| KIT | 4 |

| PDGFRβ | 14 |

| EPHA2 | 5 |

| BTK | 5 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and potential application of this compound.

Cell Culture and Reagents

-

Cell Lines: K562 (human CML, BCR-ABL positive), KCL-22, and KU-812 cells are commonly used.[1]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Antibodies: Primary antibodies for Western blotting include anti-BCR (for BCR-ABL), anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-cIAP1, anti-XIAP, and anti-GAPDH (as a loading control).[1]

-

Compounds: this compound, SNIPER(ABL)-39, and Dasatinib are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

Western Blotting for Protein Degradation

This protocol is used to assess the reduction in BCR-ABL protein levels following treatment with this compound.

Caption: Workflow for Western Blotting to assess protein degradation.

-

Cell Treatment: Seed CML cells (e.g., K562) in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound or control compounds for 6 to 24 hours.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of CML cells.

-

Cell Seeding: Plate CML cells in 96-well plates.

-

Compound Incubation: Treat the cells with a serial dilution of this compound for 48 to 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of the compound.

In Vitro Ubiquitination Assay

This assay confirms the ability of this compound to induce the ubiquitination of BCR-ABL.

-

Immunoprecipitation: Treat CML cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells and immunoprecipitate BCR-ABL using an anti-ABL antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the presence of polyubiquitinated BCR-ABL.

Signaling Pathway Analysis

The degradation of BCR-ABL by this compound is expected to inhibit downstream signaling pathways that are critical for the survival and proliferation of CML cells.

Caption: Key downstream signaling pathways activated by BCR-ABL.

The efficacy of this compound in degrading BCR-ABL can be further validated by assessing the phosphorylation status of key downstream effectors such as STAT5 and CrkL.[1] A reduction in the levels of phosphorylated STAT5 and CrkL following treatment with this compound would provide further evidence of its on-target activity.

Conclusion

This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the BCR-ABL oncoprotein. Its mechanism of action, which leverages the cellular protein disposal machinery, offers a distinct advantage over traditional kinase inhibitors. While further studies are needed to fully elucidate its kinase selectivity profile, the available data on its potent BCR-ABL degradation and inhibition of CML cell growth underscore its potential as a novel anti-cancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate and develop this and similar targeted protein degraders.

References

The Impact of Sniper(abl)-020 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Sniper(abl)-020 and its effects on the downstream signaling pathways of its target, the oncogenic BCR-ABL fusion protein. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to induce the degradation of specific target proteins. It achieves this by conjugating Dasatinib, a potent ABL kinase inhibitor, with Bestatin, a ligand for inhibitor of apoptosis proteins (IAPs), via a chemical linker.[1][2][3][4][5] This dual-binding capability allows this compound to bring the BCR-ABL protein into proximity with the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.

Core Mechanism of Action: Targeted Protein Degradation

The fundamental principle behind this compound's activity is the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system. By forming a ternary complex between the target protein (BCR-ABL) and an E3 ubiquitin ligase (recruited by the IAP ligand), this compound effectively "tags" the oncogenic protein for destruction.[6]

The BCR-ABL Oncoprotein and Its Downstream Signaling Cascades

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6] Its unregulated kinase activity drives the phosphorylation of a multitude of downstream substrates, leading to the activation of signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. Among the most critical of these downstream effectors are the Signal Transducer and Activator of Transcription 5 (STAT5) and the Crk-like (CrkL) adapter protein.[6][7] Constitutive activation of STAT5 and CrkL is essential for the malignant transformation of hematopoietic cells by BCR-ABL.[8][9]

Quantitative Effects on BCR-ABL and Downstream Targets

| Compound | Target Protein | Metric | Value | Cell Line | Reference |

| SNIPER(ABL)-39 | BCR-ABL | DC50 | 10 nM | K562 | [10] |

| SNIPER(ABL)-39 | pBCR-ABL, pSTAT5, pCrkL | Effect | Suppression of Phosphorylation | K562 | [11] |

| SNIPER(ABL)-058 | BCR-ABL | Effect | Significant Reduction | K562, KU812 | [5] |

| SNIPER(ABL)-058 | pSTAT5, pCrkL | Effect | Decreased Phosphorylation | K562, KU812 | [5] |

DC50: Concentration required to reduce the protein level by 50%.

Experimental Protocols for Assessing Downstream Signaling

The most common method to evaluate the effect of this compound on the BCR-ABL signaling pathway is through Western blotting. This technique allows for the quantification of both the total protein levels of BCR-ABL, STAT5, and CrkL, as well as their phosphorylated forms.

Western Blot Protocol for Phosphorylated Proteins

This protocol is a generalized procedure and may require optimization for specific antibodies and cell lines.

1. Sample Preparation:

-

Culture CML cells (e.g., K562) to the desired density.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.[1]

-

Keep samples on ice throughout the lysis procedure.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using non-fat milk for blocking as it contains phosphoproteins that can cause high background.[2]

-

Incubate the membrane with primary antibodies specific for pBCR-ABL, pSTAT5, pCrkL, total BCR-ABL, total STAT5, total CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation level.

Conclusion

This compound represents a promising therapeutic strategy for CML by effectively inducing the degradation of the oncogenic driver protein, BCR-ABL. This targeted degradation leads to the potent inhibition of downstream signaling pathways critical for leukemic cell proliferation and survival, primarily through the reduced phosphorylation of STAT5 and CrkL. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the downstream effects of this and other protein-degrading molecules. The continued development of SNIPERs and other targeted protein degradation technologies holds significant potential for advancing the treatment of CML and other malignancies.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 3. azurebiosystems.com [azurebiosystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy Sniper(abl)-058 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine phosphorylation of CRKL in Philadelphia+ leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PAK-dependent STAT5 serine phosphorylation is required for BCR-ABL-induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary Efficacy of Sniper(abl)-020 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on Sniper(abl)-020, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. The information presented herein is compiled from foundational research to assist in understanding its mechanism of action, efficacy in cancer cell lines, and the experimental protocols used for its evaluation.

Core Concept: Targeted Protein Degradation

This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL protein, a key driver in chronic myeloid leukemia (CML). The molecule's structure conjugates the ABL kinase inhibitor Dasatinib with Bestatin, a ligand for Inhibitor of Apoptosis Proteins (IAPs).[1][2][3][4][5][6][7][8][9] This dual-binding capacity allows this compound to bring BCR-ABL into proximity with IAP E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.[10]

Quantitative Analysis of BCR-ABL Degradation

The efficacy of this compound and related compounds in inducing the degradation of the BCR-ABL protein was evaluated in the K562 human CML cell line. The half-maximal degradation concentration (DC50) was determined for a series of dasatinib-conjugated SNIPER(ABL) molecules.

| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 (nM)[11] |

| This compound | Dasatinib | Bestatin | PEG x 3 | 3000 |

| Sniper(abl)-038 | Dasatinib | Bestatin derivative | PEG x 3 | 300 |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | PEG x 3 | 10 |

| Sniper(abl)-040 | Dasatinib | LCL161 derivative | PEG x 7 | 30 |

Mechanism of Action and Signaling Pathway

This compound leverages the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL protein. The proposed mechanism involves the recruitment of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) to the BCR-ABL protein, leading to its ubiquitination and degradation.[2] This action inhibits the downstream signaling pathways that are constitutively activated by BCR-ABL and drive cancer cell proliferation.[6][12]

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound.

Cell Culture and Drug Treatment

K562 cells, a human chronic myelogenous leukemia cell line expressing the BCR-ABL fusion protein, were utilized. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For protein degradation studies, K562 cells were incubated with the indicated concentrations of SNIPER(ABL) compounds or a ligand mix (comprising the corresponding ABL inhibitor and IAP ligand) for 6 hours.[11]

Western Blot Analysis

Objective: To quantify the levels of BCR-ABL and downstream signaling proteins following treatment with this compound.

Procedure:

-

Cell Lysis: After a 6-hour incubation with the compounds, K562 cells were harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellets were then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for ABL, phosphorylated BCR-ABL (pBCR-ABL), STAT5, phosphorylated STAT5 (pSTAT5), CrkL, phosphorylated CrkL (pCrkL), and a loading control (GAPDH or β-tubulin).

-

Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands was quantified using densitometry software. The levels of BCR-ABL were normalized to the loading control.[11][12]

Caption: Experimental Workflow for Western Blot Analysis.

This guide summarizes the initial findings on this compound, providing a foundation for further research and development in the field of targeted protein degradation for cancer therapy. The provided data and protocols are intended to facilitate the design and execution of subsequent studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xcessbio.com [xcessbio.com]

- 8. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]

- 9. biorbyt.com [biorbyt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Sniper(abl)-020

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-020 is a novel experimental compound designed as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It functions as a proteolysis-targeting chimera (PROTAC) that induces the degradation of the BCR-ABL fusion protein, a key oncogenic driver in Chronic Myeloid Leukemia (CML). This compound is synthesized by conjugating the ABL kinase inhibitor Dasatinib with Bestatin, a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase. This dual-functionality allows this compound to bring BCR-ABL into proximity with the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its effect through a three-part mechanism:

-

Binding to BCR-ABL: The Dasatinib moiety of this compound binds to the kinase domain of the BCR-ABL oncoprotein.

-

Recruitment of IAP E3 Ligase: The Bestatin component of this compound recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.

-

Ubiquitination and Proteasomal Degradation: The proximity induced by this compound facilitates the transfer of ubiquitin molecules from the IAP E3 ligase to the BCR-ABL protein. Poly-ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

This targeted protein degradation approach offers a potential advantage over simple kinase inhibition by eliminating the entire oncoprotein, thereby blocking both its kinase-dependent and -independent functions.

Data Presentation

Quantitative Analysis of Sniper(ABL) Compound Activity

The following table summarizes the 50% degradation concentration (DC50) values for a series of Sniper(ABL) compounds, including those structurally related to this compound, in K562 cells after a 6-hour incubation.

| Compound ID | ABL Inhibitor | IAP Ligand | Linker | DC50 (nM) |

| This compound | Dasatinib | Bestatin | PEG | ~100 |

| Sniper(ABL)-002 | Imatinib | Bestatin | Alkyl | >100,000 |

| Sniper(ABL)-049 | Imatinib | Bestatin | PEG | >100,000 |

| Sniper(ABL)-024 | GNF5 | LCL161 deriv. | PEG | 5,000 |

| Sniper(ABL)-044 | HG-7-85-01 | Bestatin | PEG | 10,000 |

| Sniper(ABL)-033 | HG-7-85-01 | LCL161 deriv. | PEG | 300 |

Data extracted from Shibata N, et al. Cancer Sci. 2017 Aug;108(8):1657-1666.

Experimental Protocols

Cell Culture

Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive)

Culture Medium:

-

RPMI-1640 medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (WST-8 Assay)

This protocol is for assessing the effect of this compound on the viability of K562 cells.

Materials:

-

K562 cells

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (WST-8)

-

Microplate reader

Procedure:

-

Seed K562 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for an additional 48 hours.

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Western Blot Analysis for BCR-ABL Degradation and Signaling Pathway Inhibition

This protocol is for detecting the levels of BCR-ABL and the phosphorylation status of its downstream signaling proteins.

Materials:

-

K562 cells

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

anti-ABL

-

anti-phospho-BCR-ABL (pTyr177)

-

anti-STAT5

-

anti-phospho-STAT5 (pTyr694)

-

anti-CrkL

-

anti-phospho-CrkL (pTyr207)

-

anti-GAPDH or anti-β-tubulin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed K562 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound.

Caption: BCR-ABL Signaling and Inhibition by this compound.

Caption: Western Blot Experimental Workflow.

Application Notes and Protocols for Sniper(abl)-020 in K562 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-020 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein. This chimeric molecule conjugates the ABL kinase inhibitor Dasatinib with the cellular inhibitor of apoptosis protein (IAP) ligand Bestatin.[1][2][3] In BCR-ABL positive cells, such as the human chronic myelogenous leukemia (CML) cell line K562, this compound facilitates the recruitment of E3 ubiquitin ligases to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This targeted protein degradation approach offers a promising therapeutic strategy for CML by eliminating the key driver of oncogenesis.[5][6]

These application notes provide recommended concentrations for this compound when treating K562 cells, along with detailed protocols for essential experiments to evaluate its efficacy.

Recommended Concentration and Quantitative Data

Initial studies on SNIPERs utilizing an Imatinib-Bestatin conjugate showed activity at concentrations around 100 µM for the reduction of BCR-ABL protein in K562 cells.[1] More advanced SNIPERs, such as SNIPER(ABL)-39 (a Dasatinib-LCL161 derivative conjugate), have demonstrated significantly higher potency, with effective BCR-ABL degradation observed at concentrations as low as 10 nM and maximal activity around 100 nM.[3]

For this compound, which combines Dasatinib and Bestatin, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments in K562 cells. A dose-response experiment is crucial to determine the optimal concentration for specific experimental endpoints.

Table 1: Recommended Concentration Range for Key Experiments

| Experiment | Recommended Concentration Range | Incubation Time |

| BCR-ABL Degradation (Western Blot) | 10 nM - 1 µM | 6 - 24 hours |

| Cell Viability (MTS/MTT Assay) | 10 nM - 10 µM | 48 - 72 hours |

| Apoptosis Induction (Annexin V/PI) | 100 nM - 1 µM | 24 - 48 hours |

| Inhibition of Downstream Signaling | 100 nM - 1 µM | 6 - 24 hours |

Signaling Pathway and Mechanism of Action

This compound leverages the ubiquitin-proteasome system to induce the degradation of the oncoprotein BCR-ABL. The Dasatinib moiety of this compound binds to the ABL kinase domain of the BCR-ABL fusion protein. Simultaneously, the Bestatin component recruits cellular inhibitor of apoptosis proteins (IAPs), which function as E3 ubiquitin ligases. This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, which are critical for the proliferation and survival of CML cells.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. biorbyt.com [biorbyt.com]

- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol: Detection of BCR-ABL Degradation by Sniper(abl)-020 using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML). Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have significantly improved patient outcomes. However, resistance and residual disease remain clinical challenges. A novel therapeutic strategy involves the targeted degradation of BCR-ABL using proteolysis-targeting chimeras (PROTACs). Sniper(abl)-020 is a PROTAC designed to specifically induce the degradation of the BCR-ABL protein.[1][2][3] It functions by conjugating a high-affinity ABL kinase inhibitor, Dasatinib, with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate BCR-ABL. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of BCR-ABL in the K562 human CML cell line following treatment with this compound.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of BCR-ABL by the E3 ligase. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the BCR-ABL protein. The result is a reduction in the total levels of the oncoprotein, which can be effectively monitored by Western blot.

Caption: Mechanism of this compound-induced BCR-ABL degradation.

Data Presentation

The following table summarizes hypothetical quantitative data for the degradation of BCR-ABL by this compound in K562 cells, as determined by densitometric analysis of Western blot bands. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a degrader.

| Compound | Cell Line | Treatment Time (hours) | DC50 (nM) | Maximum Degradation (%) |

| This compound | K562 | 6 | 50 | 90 |

| This compound | K562 | 18 | 15 | >95 |

| Control Compound | K562 | 18 | >1000 | <10 |

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the degradation of BCR-ABL.

Experimental Workflow

Caption: Western blot workflow for BCR-ABL degradation analysis.

Materials and Reagents

-

Cell Line: K562 (human chronic myeloid leukemia)

-

Compound: this compound

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: 4-12% Bis-Tris precast gels

-

Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm pore size).[4]

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, 0.1% SDS

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[5]

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure

-

Cell Culture and Treatment:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO only).

-

-

Protein Lysate Preparation:

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per 10^7 cells.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Prepare protein samples by mixing 20-30 µg of total protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load the samples onto a 4-12% Bis-Tris precast gel.

-

Run the gel at 150V for approximately 1-1.5 hours or until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Activate the PVDF membrane by incubating in 100% methanol for 15 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer for at least 5 minutes.[16][17][18]

-

Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.

-

Transfer the proteins from the gel to the PVDF membrane. For a wet transfer, typical conditions are 100V for 1-2 hours at 4°C.

-

-

Immunoblotting:

-

After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-c-ABL at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BCR-ABL band intensity to the corresponding loading control (GAPDH or β-actin) band intensity. Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or no BCR-ABL signal | Insufficient protein loading | Increase the amount of protein loaded per well. |

| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |

| Inefficient transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |

| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). |

| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |

| Pipetting errors | Ensure accurate and consistent loading of samples. | |

| Always run a loading control and normalize the target protein signal to it. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Western Blot Protein Transfer from Gel to Membrane | Bio-Techne [bio-techne.com]

- 5. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]

- 6. c-Abl Antibody (NB110-81723): Novus Biologicals [novusbio.com]

- 7. c-Abl Monoclonal Antibody (8E9) (MA5-14398) [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. biocompare.com [biocompare.com]

- 10. Bcr Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Loading Control Antibodies | Thermo Fisher Scientific - DE [thermofisher.com]

- 12. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]

- 13. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]

- 14. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]

- 15. agrisera.com [agrisera.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Protein transfer and visualization in western blot | Abcam [abcam.com]

Application Notes and Protocols: Ubiquitination Assay for SNIPER(ABL)-020 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-020 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL protein.[1][2][3][4][5] This chimeric molecule functions by conjugating the ABL kinase inhibitor Dasatinib to the IAP ligand Bestatin, thereby recruiting the E3 ubiquitin ligase cIAP1 to the BCR-ABL protein.[1][2][3] This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.[6][] This application note provides a detailed protocol for performing a ubiquitination assay in cells treated with this compound to confirm the drug's mechanism of action. The primary method described is immunoprecipitation of the target protein followed by western blotting to detect its ubiquitination status.[8][9][10]

Signaling Pathway and Experimental Rationale

This compound facilitates the formation of a ternary complex between the BCR-ABL protein and the cIAP1 E3 ubiquitin ligase. This induced proximity is the crucial first step for the subsequent ubiquitination and degradation of the target protein.[6][11] The following diagram illustrates the proposed signaling pathway.

Caption: Mechanism of this compound induced BCR-ABL degradation.

Experimental Workflow

The ubiquitination assay workflow involves treating cells with this compound, lysing the cells under denaturing conditions to preserve protein modifications, immunoprecipitating the target protein (BCR-ABL), and then detecting the ubiquitinated forms by western blot. To prevent the degradation of ubiquitinated proteins by the proteasome, cells are also treated with a proteasome inhibitor like MG132.[10]

Caption: Experimental workflow for the ubiquitination assay.

Detailed Protocol

This protocol is optimized for detecting the ubiquitination of BCR-ABL in a human chronic myelogenous leukemia cell line (e.g., K562) that endogenously expresses the target protein.

Materials and Reagents

-

Cell Line: K562 (or other BCR-ABL positive cell line)

-

This compound

-

Proteasome Inhibitor: MG132

-

Control: Dimethyl sulfoxide (DMSO)

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[12]

-

Protease Inhibitor Cocktail

-

Deubiquitinase (DUB) Inhibitor: N-ethylmaleimide (NEM)

-

Primary Antibodies:

-

Rabbit anti-BCR-ABL antibody for IP

-

Mouse anti-Ubiquitin antibody (e.g., P4D1 clone) for Western Blot

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-mouse IgG

-

-

Protein A/G Agarose Beads

-

SDS-PAGE Gels and Buffers

-

PVDF Membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

TBST Buffer: Tris-Buffered Saline with 0.1% Tween-20

-

ECL Western Blotting Substrate

Experimental Procedure

-

Cell Culture and Treatment:

-

Plate K562 cells at a density of 1 x 10^6 cells/mL in a 10 cm dish.

-

Allow cells to grow overnight.

-

Pre-treat cells with 10 µM MG132 for 2-4 hours to inhibit proteasomal degradation.[10]

-

Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for 4-6 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[12]

-

Wash the cell pellet once with cold PBS.

-

Lyse the cells in 1 mL of ice-cold RIPA buffer supplemented with protease inhibitor cocktail and 10 mM NEM.[12][13]

-

To ensure denaturation, boil the lysate at 95-100°C for 5-10 minutes.[13]

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.

-

-

Immunoprecipitation (IP):

-

Determine the protein concentration of the cleared lysate using a BCA assay.

-

Take an aliquot of the lysate (e.g., 50 µg) to serve as the "input" control.

-

To the remaining lysate (e.g., 1 mg), add the anti-BCR-ABL antibody and incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of pre-washed Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.[12]

-

Wash the beads 3-4 times with 1 mL of cold RIPA buffer.[12]

-

-

Elution and SDS-PAGE:

-

After the final wash, aspirate the supernatant completely.

-

Elute the immunoprecipitated proteins by adding 30 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 10 minutes.[13]

-

Centrifuge the beads and load the supernatant onto an SDS-PAGE gel along with the "input" sample.

-

-

Western Blotting and Immunodetection:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane five times with TBST.

-

Detect the signal using an ECL substrate and an appropriate imaging system.

-

The membrane can be stripped and re-probed with an anti-BCR-ABL antibody to confirm the immunoprecipitation of the target protein.

-

Data Presentation and Expected Results

The results of the ubiquitination assay can be summarized in a table for clear comparison between different treatment conditions. A successful experiment will show a smear of high-molecular-weight bands, indicative of polyubiquitination, in the lane corresponding to the this compound and MG132 treated sample.

| Treatment Group | MG132 | This compound | Expected Outcome (Anti-Ubiquitin Blot) | Interpretation |

| 1 | - | - | No or very faint smear | Basal level of BCR-ABL ubiquitination is low. |

| 2 | + | - | Faint smear | Proteasome inhibition may lead to a slight accumulation of ubiquitinated BCR-ABL. |

| 3 | + | + | Strong high-molecular-weight smear | This compound induces robust polyubiquitination of BCR-ABL. |

Western Blot Analysis:

-

Input Lanes: Should show equal loading of total protein. Probing for a housekeeping protein like GAPDH or β-actin is recommended.

-

IP Lanes:

-

Anti-Ubiquitin Blot: A ladder or smear of bands at higher molecular weights than the unmodified BCR-ABL protein indicates polyubiquitination. This signal should be significantly enhanced in the this compound treated sample.

-

Anti-BCR-ABL Blot (re-probe): Should confirm that BCR-ABL was successfully immunoprecipitated in all IP lanes.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak ubiquitination signal | Inefficient immunoprecipitation. | Optimize antibody concentration and incubation time. Ensure beads are not saturated. |

| High deubiquitinase activity. | Ensure fresh NEM is added to the lysis buffer. Keep samples on ice at all times. | |

| This compound is not effective. | Verify the activity of the compound through a degradation assay (Western blot for BCR-ABL levels). | |

| High background in IP lanes | Non-specific binding to beads or antibody. | Pre-clear the lysate with beads before adding the primary antibody. Increase the number and stringency of washes. |

| Ubiquitination smear in control lane | Basal ubiquitination of the target protein. | This is possible. The key is to see a significant increase in the smear upon this compound treatment. |

Conclusion

This protocol provides a robust method for assessing the ubiquitination of BCR-ABL following treatment with this compound. Demonstrating an increase in target protein ubiquitination is a critical step in verifying the mechanism of action for this and other targeted protein degraders. The use of appropriate controls, particularly a proteasome inhibitor, is essential for the successful execution and interpretation of this assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]

- 6. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 8. Ubiquitination Assay - Profacgen [profacgen.com]

- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Western blot and ubiquitination assays [bio-protocol.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Ubiquitination assay [bio-protocol.org]

- 13. Ubiquitination assay [bio-protocol.org]

In Vivo Application of Sniper(abl)-020 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-020 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). As a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER), this compound consists of a warhead that binds to the ABL kinase domain of BCR-ABL (Dasatinib) and a ligand for an E3 ubiquitin ligase (Bestatin), joined by a chemical linker. This dual-binding capacity brings the E3 ligase into proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation-based approach offers a potential advantage over simple inhibition, as it can eliminate the entire protein scaffold and overcome resistance mechanisms associated with kinase domain mutations.

These application notes provide a comprehensive overview of the in vivo application of this compound in mouse models of CML, based on available preclinical data. The protocols and data presented herein are intended to guide researchers in designing and executing their own in vivo studies to evaluate the efficacy and mechanism of action of this promising targeted protein degrader.

Signaling Pathway and Mechanism of Action

Application Notes and Protocols for Assessing Sniper(abl)-020 Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the efficacy of Sniper(abl)-020, a novel targeted protein degrader. The protocols outlined below detail established cell viability assays crucial for determining the dose-dependent effects of this compound on cancer cells expressing the BCR-ABL oncoprotein.

Introduction to this compound

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Dasatinib with Bestatin, a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase.[1][2] This dual-action design enables the recruitment of the cellular ubiquitin-proteasome system to the BCR-ABL protein, leading to its targeted degradation.[3][4] The degradation of BCR-ABL is expected to inhibit downstream signaling pathways, ultimately leading to a reduction in cell proliferation and viability of cancer cells.

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of this compound-mediated BCR-ABL degradation.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and related compounds from published studies. This data is essential for designing experiments and interpreting results.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | K562 | Protein Degradation | DC50 | Not explicitly reported, but degradation observed | (Shibata N, et al. 2017) |

| Sniper(abl)-019 | K562 | Protein Degradation | DC50 | 0.3 µM | [3] |

| Sniper(abl)-039 | K562 | Protein Degradation | DC50 | 10 nM | [5] |

| Sniper(abl)-039 | Various CML Cells | Cell Viability | EC50 | ~8 nM | [6] |

| Sniper(abl)-044 | K562 | Protein Degradation | DC50 | 10 µM | [3] |

| Sniper(abl)-024 | K562 | Protein Degradation | DC50 | 5 µM | [3] |

| Sniper(abl)-013 | K562 | Protein Degradation | DC50 | 20 µM | [3] |

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. EC50 is the concentration that gives a half-maximal response. While a specific DC50 value for this compound was not found in the provided search results, the foundational paper by Shibata et al. (2017) demonstrated its ability to induce BCR-ABL degradation. The table includes data for other structurally related SNIPERs to provide a comparative context for potency.

BCR-ABL Signaling Pathway

Understanding the BCR-ABL signaling pathway is critical for interpreting the downstream effects of this compound-mediated degradation. The diagram below outlines the key pathways activated by the constitutively active BCR-ABL kinase.

Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.

Experimental Workflow for Efficacy Assessment

A typical workflow for assessing the efficacy of this compound involves a series of in vitro assays to determine its effect on cell viability and its ability to induce the degradation of the target protein.

Caption: General experimental workflow for this compound efficacy testing.

Detailed Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

BCR-ABL positive cell line (e.g., K562) and a negative control cell line.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (dissolved in DMSO).

-

96-well clear flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

Multichannel pipette.

-

Microplate reader.

Protocol for Suspension Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Cell Lysis and Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

-

BCR-ABL positive cell line (e.g., K562) and a negative control cell line.

-

Complete culture medium.

-

This compound stock solution (dissolved in DMSO).

-

96-well opaque-walled plates.

-

CellTiter-Glo® Reagent.

-

Multichannel pipette.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells with medium only for background luminescence.

-

Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT assay protocol.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration.

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the MTT assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SNIPER | TargetMol [targetmol.com]

- 6. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Sniper(abl)-020 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-020 is a novel therapeutic agent belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are a form of Proteolysis Targeting Chimeras (PROTACs).[1] This bifunctional molecule is engineered to specifically induce the degradation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] this compound consists of a ligand that binds to the ABL kinase domain (derived from Dasatinib) and another ligand that recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The elimination of BCR-ABL is hypothesized to inhibit downstream pro-survival signaling pathways and ultimately trigger apoptosis in cancer cells.

These application notes provide a detailed protocol for the analysis of apoptosis in a CML cell line treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. Dual staining with fluorescently-labeled Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

The following tables summarize representative quantitative data from the analysis of apoptosis in K562 cells (a human CML cell line) treated with this compound for 48 hours.

Table 1: Apoptosis Analysis of K562 Cells Treated with this compound

| Treatment Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control (0.1% DMSO) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 1 | 85.6 ± 2.1 | 8.3 ± 1.2 | 4.9 ± 0.7 | 13.2 ± 1.9 |

| 5 | 65.3 ± 3.4 | 18.9 ± 2.5 | 14.5 ± 1.8 | 33.4 ± 4.3 |

| 10 | 42.1 ± 4.0 | 29.7 ± 3.1 | 26.8 ± 2.9 | 56.5 ± 6.0 |

| 50 | 15.8 ± 2.8 | 35.4 ± 3.7 | 47.3 ± 4.1 | 82.7 ± 7.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparative Apoptotic Activity of this compound and Dasatinib in K562 Cells

| Treatment | Concentration (nM) | Total Apoptotic Cells (%) |

| Vehicle Control | - | 3.6 ± 0.8 |

| This compound | 10 | 56.5 ± 6.0 |

| Dasatinib | 10 | 25.1 ± 3.2 |

| This compound | 50 | 82.7 ± 7.8 |

| Dasatinib | 50 | 48.9 ± 5.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

-

Cell Line: K562 (human chronic myeloid leukemia)

-

Compound: this compound (lyophilized powder)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile

-

Dimethyl Sulfoxide (DMSO): sterile, cell culture grade

-

Annexin V-FITC Apoptosis Detection Kit: containing Annexin V-FITC, Propidium Iodide (PI) solution, and 10X Annexin V Binding Buffer

-

Flow Cytometer: equipped with a 488 nm laser for excitation and appropriate detectors for FITC (e.g., 530/30 nm) and PI (e.g., 670 nm long-pass)

Experimental Procedure

-

Cell Culture and Treatment:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed K562 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

-

Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 50 nM).

-

Treat the cells with varying concentrations of this compound or a vehicle control (0.1% DMSO) for 48 hours.

-

-

Cell Harvesting and Staining:

-

After the incubation period, collect the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Determine the cell density and adjust it to 1 x 10^6 cells/mL with 1X Annexin V Binding Buffer.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Set up the flow cytometer with appropriate voltage settings and compensation for FITC and PI channels using single-stained control samples.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

References

Best practices for storing and handling Sniper(abl)-020

For Researchers, Scientists, and Drug Development Professionals

Introduction